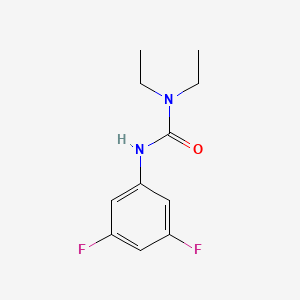

3-(3,5-Difluorophenyl)-1,1-diethylurea

Description

3-(3,5-Difluorophenyl)-1,1-diethylurea is a substituted urea derivative characterized by a 3,5-difluorophenyl group attached to the urea backbone and two ethyl groups on the nitrogen atoms. Urea derivatives are widely studied for their structural diversity and applications in medicinal chemistry, agrochemicals, and materials science. The synthesis of such compounds typically involves reacting substituted anilines with phosgene derivatives like triphosgene, as seen in analogous syntheses (e.g., 92% yield for 1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea in ). Key characterization methods include FT-IR, NMR, X-ray crystallography, and DFT calculations, which elucidate electronic and steric properties critical to their functionality.

Properties

IUPAC Name |

3-(3,5-difluorophenyl)-1,1-diethylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2N2O/c1-3-15(4-2)11(16)14-10-6-8(12)5-9(13)7-10/h5-7H,3-4H2,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMVYNJHAQZJQOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)NC1=CC(=CC(=C1)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,5-difluorophenyl)-N,N-diethylurea typically involves the reaction of 3,5-difluoroaniline with diethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of N’-(3,5-difluorophenyl)-N,N-diethylurea can be achieved through a similar synthetic route, but with optimizations for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(3,5-difluorophenyl)-N,N-diethylurea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst like palladium.

Major Products

The major products formed from these reactions include various substituted ureas, amines, and other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N’-(3,5-difluorophenyl)-N,N-diethylurea has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of studying enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including as an anti-cancer agent.

Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which N’-(3,5-difluorophenyl)-N,N-diethylurea exerts its effects is primarily through its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Substituent Comparison

Key Observations :

- Electronic Effects : The electron-withdrawing difluoro group in the target compound enhances hydrogen-bonding capacity compared to chloro or dimethyl substituents.

Structural and Electronic Properties

Table 2: Structural Data and Computational Analysis

Insights :

- The nitro-substituted analog () exhibits a lower HOMO-LUMO gap (3.8 eV), suggesting higher reactivity than the target compound.

- Diethyl groups may increase molecular stability via hydrophobic interactions, as inferred from DFT energy trends.

Physicochemical and Pharmacokinetic Profiles

Q & A

Q. What are the recommended synthetic routes for 3-(3,5-Difluorophenyl)-1,1-diethylurea, and how can reaction conditions be optimized for high yield?

Methodological Answer: The compound can be synthesized via a two-step process:

Amination : React 3,5-difluoroaniline with triphosgene (or phosgene alternatives) in an inert solvent (e.g., THF) at 0–5°C to form the intermediate isocyanate.

Urea Formation : Add diethylamine to the isocyanate intermediate under controlled pH (neutral to slightly basic) to yield the target urea derivative.

Optimization Tips :

- Use slow addition of amines to avoid exothermic side reactions.

- Monitor reaction progress via TLC or in situ FT-IR to detect isocyanate intermediates (N=C=O stretch at ~2250 cm⁻¹) .

- Purify via recrystallization using ethyl acetate/hexane mixtures for >90% yield .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?

Methodological Answer:

- ¹H/¹³C NMR :

- ¹H NMR : Look for urea NH protons (δ 5.5–6.5 ppm, broad) and diethyl CH₃/CH₂ groups (δ 1.0–1.5 ppm). Aromatic protons from the 3,5-difluorophenyl group appear as doublets (δ 6.5–7.5 ppm, J = 8–10 Hz due to F coupling) .

- ¹³C NMR : Confirm urea carbonyl (C=O at δ 155–160 ppm) and fluorinated aromatic carbons (C-F at δ 110–130 ppm) .

- FT-IR : Validate urea C=O stretch (~1650–1700 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .

- Mass Spectrometry (MS) : Use high-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of diethyl groups) .

Q. How should researchers handle safety and storage protocols for this compound?

Methodological Answer:

- Handling : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid inhalation; if exposed, move to fresh air and consult a physician .

- Storage : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis. Monitor for discoloration (indicative of degradation) .

- Disposal : Follow OSHA guidelines for urea derivatives: incinerate or neutralize with acidic solutions (e.g., 1M HCl) before disposal .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the stability and electronic properties of this compound?

Methodological Answer:

- DFT Calculations :

- Use B3LYP/6-311G(d,p) to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap) to assess reactivity .

- Perform Potential Energy Surface (PES) scans to evaluate rotational barriers of diethyl groups and conformational stability .

- AIM Charge Analysis : Identify electron-deficient regions (e.g., fluorinated phenyl ring) for nucleophilic attack predictions .

Q. What strategies resolve contradictions in reported biological activity data for urea derivatives like this compound?

Methodological Answer:

- Variable Control : Compare assay conditions (e.g., solvent purity, cell lines, concentration ranges). For example, DMSO concentrations >1% may inhibit activity .

- Structural Validation : Confirm compound identity via X-ray crystallography (if crystalline) or 2D NMR (e.g., NOESY for stereochemistry) to rule out impurities .

- Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioAssay) to cross-reference activity trends across similar fluorinated ureas .

Q. How can researchers design experiments to study the degradation pathways of this compound under physiological conditions?

Methodological Answer:

Q. What advanced analytical techniques are required to quantify this compound in complex matrices (e.g., biological fluids)?

Methodological Answer:

Q. How can structure-activity relationship (SAR) studies be optimized for this compound analogs?

Methodological Answer:

- Substituent Variation : Synthesize analogs with:

- Fluorine Position : Replace 3,5-difluorophenyl with 2,4-difluoro or mono-fluoro groups to assess electronic effects .

- Urea Modifications : Replace diethyl with cyclopropyl or aromatic substituents to study steric impacts .

- In Silico Screening : Dock analogs into target proteins (e.g., kinase enzymes) using AutoDock Vina to prioritize synthesis .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

Methodological Answer:

- Crystallization Challenges :

- Low melting point (<100°C) and hygroscopicity may hinder crystal growth.

- Solvent Selection : Use slow evaporation with THF/ethyl acetate (7:3) at 4°C to promote nucleation .

- XRD Refinement : Address disorder in diethyl groups using SHELXL with anisotropic displacement parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.